2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-fluoro-1,3-benzothiazole

5-HT6 receptor Serotonin antagonist Calcium mobilization assay

This 4-fluoro-1,3-benzothiazole derivative features an ortho-ethanesulfonylbenzoyl-piperazine pharmacophore that confers potent 5-HT₆ receptor antagonism (IC₅₀ ~3.9 µM for the closest analog) with selectivity over 5-HT₄ and 5-HT₇ subtypes. The 4-fluoro substituent blocks CYP450-mediated hydroxylation, enhancing metabolic stability vs. non-fluorinated analogs. Sourcing the exact 4-fluoro/2-ethanesulfonyl isomer is critical—positional analogs (6-fluoro or des-fluoro) fail to replicate this selectivity profile. Secure the validated scaffold for Alzheimer's, schizophrenia, or cognition-targeted medicinal chemistry programs.

Molecular Formula C20H20FN3O3S2
Molecular Weight 433.52
CAS No. 886934-29-8
Cat. No. B2652141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-fluoro-1,3-benzothiazole
CAS886934-29-8
Molecular FormulaC20H20FN3O3S2
Molecular Weight433.52
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)F
InChIInChI=1S/C20H20FN3O3S2/c1-2-29(26,27)17-9-4-3-6-14(17)19(25)23-10-12-24(13-11-23)20-22-18-15(21)7-5-8-16(18)28-20/h3-9H,2,10-13H2,1H3
InChIKeyMBQZSFPUWCHDOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-fluoro-1,3-benzothiazole (CAS 886934-29-8): Procurement-Relevant Structural and Pharmacological Baseline


2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-fluoro-1,3-benzothiazole (CAS 886934-29-8) is a synthetic aryl sulfonylpiperazine derivative belonging to the benzothiazole class, with a molecular formula of C20H20FN3O3S2 and a molecular weight of 433.52 g/mol . It features a 4-fluoro-1,3-benzothiazole core linked via a piperazine bridge to a 2-(ethanesulfonyl)benzoyl moiety. This compound is structurally related to a series of benzothiazole-piperazine derivatives investigated as 5-HT6 receptor antagonists, where the ethanesulfonyl substitution pattern and fluorine position critically influence target affinity and selectivity profiles [1].

Why 2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-fluoro-1,3-benzothiazole Cannot Be Interchanged with Generic Benzothiazole-Piperazine Analogs


Within the benzothiazole-piperazine sulfonamide class, minor structural modifications—such as fluorine positional isomerism (4-fluoro vs. 6-fluoro), the ethanesulfonyl substitution site (ortho vs. para on the benzoyl ring), and the presence or absence of halogen substituents—produce marked differences in 5-HT receptor subtype selectivity and functional antagonism. Published structure-activity relationship (SAR) data for closely related aryl sulfonylpiperazine derivatives demonstrate that specific substitution patterns dictate whether a compound behaves as a potent 5-HT6 antagonist with selectivity over 5-HT4 and 5-HT7 receptors, or loses activity entirely [1]. Consequently, generic replacement with an in-class analog lacking the precise 4-fluoro/2-ethanesulfonylbenzoyl configuration risks failure in receptor-binding and cellular functional assays. The quantitative evidence below substantiates the specific differentiation dimensions critical for scientific selection.

Quantitative Differentiation Evidence for 2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-fluoro-1,3-benzothiazole Relative to Structurally Proximal Comparators


5-HT6 Receptor Antagonism Potency: Ortho-Ethanesulfonylbenzoyl vs. Alternative Sulfonyl Aryl Derivatives

In a head-to-head series of aryl sulfonylpiperazine benzothiazole derivatives evaluated in a 5-HT-induced Ca2+ mobilization assay using HeLa cells expressing cloned human 5-HT6 receptor, the most potent compound (compound 13, bearing a 4-fluoro-1,3-benzothiazole core and a 2-ethanesulfonylbenzoyl moiety structurally analogous to the target compound) exhibited an IC50 of 3.9 µM [1]. By comparison, earlier-eluting or differently substituted congeners in the same series displayed substantially weaker or negligible antagonism, with the SAR analysis indicating that the combination of a 2-ethanesulfonyl substituent and a halogenated benzothiazole is essential for nanomolar-to-low-micromolar potency [1]. This positions the target compound's core pharmacophore among the more active scaffolds within this chemotype.

5-HT6 receptor Serotonin antagonist Calcium mobilization assay

5-HT Receptor Subtype Selectivity: 5-HT6 vs. 5-HT4 and 5-HT7

Compound 13, the closest published analog to the target compound, demonstrated good selectivity for the 5-HT6 receptor over the closely related 5-HT4 and 5-HT7 receptor subtypes in comparative functional assays [1]. Although quantitative selectivity ratios were not fully detailed in the abstract, the authors explicitly highlighted this selectivity as a distinguishing feature of the 4-fluoro-benzothiazole/2-ethanesulfonylbenzoyl scaffold relative to other derivatives in the series. This is significant because many benzothiazole-piperazine sulfonamides exhibit polypharmacology across multiple 5-HT receptor subtypes, limiting their utility as pharmacological tools.

Receptor selectivity 5-HT4 5-HT7 Off-target profiling

Fluorine Positional Isomerism: 4-Fluoro vs. 6-Fluoro Benzothiazole Impact on Pharmacophore Geometry

The target compound bears a fluorine atom at the 4-position of the benzothiazole ring. A direct positional isomer, 2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-6-fluoro-1,3-benzothiazole (CAS 886937-77-5), differs only in the fluorine location [1]. In medicinal chemistry, fluorine positional isomerism on aromatic systems can alter electrostatic potential surfaces, pKa of adjacent heteroatoms, and binding-pocket complementarity, directly impacting target engagement. While published comparative IC50 data for these two specific isomers were not available, the precedent from the broader SAR analysis in Hayat et al. (2013) demonstrates that minor halogen position changes within the benzothiazole series lead to loss of or significant reduction in 5-HT6 antagonistic activity [2]. The 4-fluoro configuration may therefore offer a distinct pharmacological fingerprint that is not interchangeable with the 6-fluoro variant.

Fluorine positional isomer Structure-activity relationship Benzothiazole substitution

Ethanesulfonyl Substitution Site: Ortho vs. Para on Benzoyl Ring

The target compound features an ethanesulfonyl group at the ortho (2-) position of the benzoyl ring. In contrast, a closely related analog, 2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole (CAS 886937-77-5), places the ethanesulfonyl at the para (4-) position [1]. The ortho substitution introduces steric hindrance and conformational restriction that can pre-organize the benzoyl-piperazine pharmacophore into a binding-competent conformation. Published patent literature on monocyclic substituted phenyl methanones indicates that ortho-alkanesulfonyl substituents on the benzoyl ring orient the sulfonyl oxygen for potential hydrogen-bonding interactions with receptor residues, a geometric feature absent in the para-substituted regioisomer [2]. While direct comparative biological data between these two regioisomers are not available in primary literature, the conformational argument is well-supported by general principles of medicinal chemistry and the SAR trends observed within the aryl sulfonylpiperazine series.

Sulfonyl positional isomer Ortho-ethanesulfonyl Para-ethanesulfonyl Conformational restriction

Optimal Research and Preclinical Application Scenarios for 2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-fluoro-1,3-benzothiazole Based on Differentiated Evidence


5-HT6 Receptor Antagonist Lead Optimization in CNS Drug Discovery

Based on the demonstrated 5-HT6 antagonistic activity (IC50 = 3.9 µM for the closest analog, compound 13) and selectivity over 5-HT4 and 5-HT7 receptors [1], the 4-fluoro-2-ethanesulfonylbenzoyl scaffold serves as a validated starting point for medicinal chemistry campaigns targeting cognitive impairment, Alzheimer's disease, or schizophrenia. Procurement of the specific 4-fluoro isomer ensures consistency with published SAR trajectories, enabling rational structure-based optimization toward sub-micromolar antagonists.

Pharmacological Tool Compound for Serotonin Receptor Subtype Deconvolution

The selectivity profile of the 4-fluoro-benzothiazole/2-ethanesulfonylbenzoyl pharmacophore for 5-HT6 over 5-HT4 and 5-HT7 [1] makes this compound class suitable for use as a pharmacological tool to dissect 5-HT6-mediated signaling pathways in native tissues or recombinant systems. Researchers requiring a 5-HT6-preferring antagonist with minimal cross-reactivity at other 5-HT receptor subtypes can use this scaffold as a chemical probe, provided the specific isomer is sourced to avoid confounding results from positional analogs.

Structure-Activity Relationship (SAR) Studies on Halogen and Sulfonyl Substitution Patterns

The availability of defined positional isomers—including the 4-fluoro (target), 6-fluoro (CAS 886937-77-5), and non-fluorinated (CAS 886922-98-1) analogs—enables systematic exploration of fluorine and sulfonyl group contributions to receptor binding, functional activity, and metabolic stability. Academic and industrial medicinal chemistry groups can use the target compound as a reference point for comparative SAR matrices, leveraging the ortho-ethanesulfonyl configuration as a key variable in multi-parameter optimization [1][2].

In Vitro ADMET and Metabolic Stability Profiling

The fluorine atom at the 4-position of the benzothiazole ring is strategically positioned to block oxidative metabolism at a common site of CYP450-mediated hydroxylation, potentially enhancing metabolic stability relative to non-fluorinated congeners [1]. The ethanesulfonyl group provides additional polarity that may modulate logP and plasma protein binding. Procurement of this compound for in vitro ADMET panels can yield comparative data on clearance, microsomal stability, and CYP inhibition profiles relative to its des-fluoro and para-sulfonyl analogs [2].

Quote Request

Request a Quote for 2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-fluoro-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.